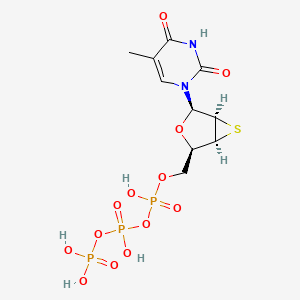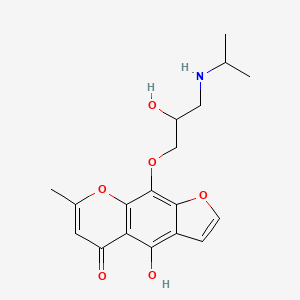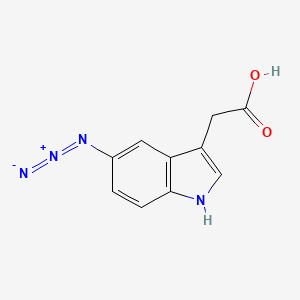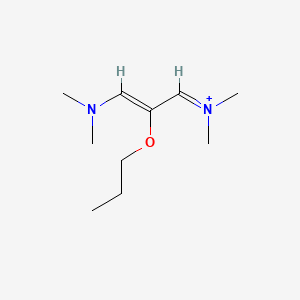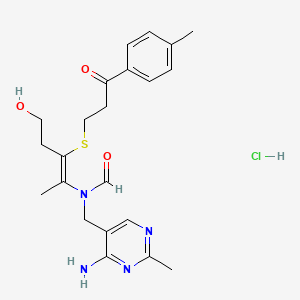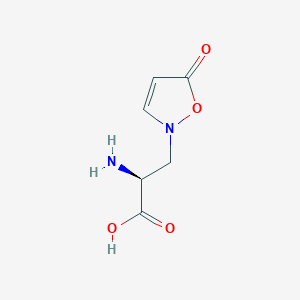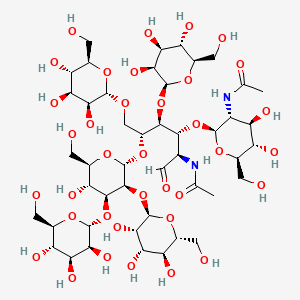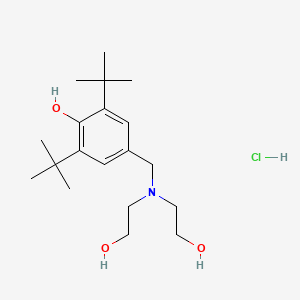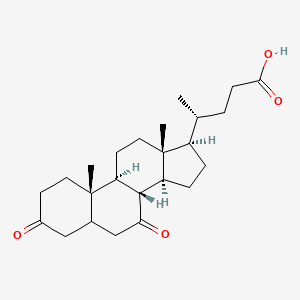
WF 11899B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “WF 11899B” is a complex organic molecule with multiple functional groups. This compound is characterized by its intricate structure, which includes amino acids, hydroxyl groups, and sulfooxyphenyl groups. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and specific stereochemical control. Typical synthetic routes may involve:
Protection of Amino and Hydroxyl Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted reactions.
Peptide Bond Formation: Utilizing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form amide bonds between amino acids.
Deprotection: Removing protecting groups under specific conditions to reveal the functional groups.
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. These machines use solid-phase synthesis techniques to build the molecule step-by-step on a resin support.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: PCC (pyridinium chlorochromate), KMnO4 (potassium permanganate).
Reducing Agents: NaBH4, LiAlH4.
Coupling Reagents: EDC, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a model compound for studying peptide synthesis and stereochemistry.
Biology
In biology, the compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, similar compounds are often investigated for their therapeutic potential, including as drug candidates for various diseases.
Industry
In industry, such compounds can be used in the development of new materials, pharmaceuticals, or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Peptides: Short chains of amino acids with similar structures.
Proteins: Larger molecules composed of one or more long chains of amino acids.
Peptidomimetics: Molecules that mimic the structure and function of peptides.
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acids and the presence of unique functional groups, which may confer specific biological or chemical properties not found in other similar compounds.
Properties
CAS No. |
160335-88-6 |
|---|---|
Molecular Formula |
C51H82N8O20S |
Molecular Weight |
1159.3 g/mol |
IUPAC Name |
(2R)-3-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4-hydroxy-5-oxopentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-2-[(2S,3R)-2-amino-3-hydroxybutanoyl]-1-[(2S)-2,5-diamino-3-hydroxy-5-oxopentanoyl]-3-hydroxy-4-methyl-4-(3-sulfooxyphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C51H82N8O20S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-38(66)56-33(24-36(64)44(55)69)45(70)57-41(29(3)61)47(72)58-26-31(62)23-34(58)42(67)51(75)49(4,30-19-18-20-32(22-30)79-80(76,77)78)27-59(46(71)40(54)35(63)25-37(52)65)50(51,48(73)74)43(68)39(53)28(2)60/h18-20,22,28-29,31,33-36,39-41,60-64,75H,5-17,21,23-27,53-54H2,1-4H3,(H2,52,65)(H2,55,69)(H,56,66)(H,57,70)(H,73,74)(H,76,77,78)/t28-,29-,31?,33+,34+,35?,36?,39+,40+,41+,49?,50-,51?/m1/s1 |
InChI Key |
UAVDXYBHHGLUFT-IAJXFCBZSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC(C(=O)N)O)C(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)C2(C(CN(C2(C(=O)C(C(C)O)N)C(=O)O)C(=O)C(C(CC(=O)N)O)N)(C)C3=CC(=CC=C3)OS(=O)(=O)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(C(=O)N)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CC(C[C@H]1C(=O)C2([C@@](N(CC2(C)C3=CC(=CC=C3)OS(=O)(=O)O)C(=O)[C@H](C(CC(=O)N)O)N)(C(=O)[C@H]([C@@H](C)O)N)C(=O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC(C(=O)N)O)C(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)C2(C(CN(C2(C(=O)C(C(C)O)N)C(=O)O)C(=O)C(C(CC(=O)N)O)N)(C)C3=CC(=CC=C3)OS(=O)(=O)O)O)O |
Synonyms |
WF 11899B WF-11899B WF11899B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


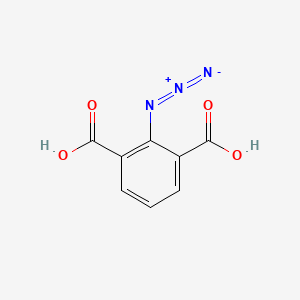


![[[5-(Carbamothioylhydrazinylidene)-3,3-dimethylcyclohexylidene]amino]thiourea](/img/structure/B1230738.png)

